molecular formula C16H15N3 B5852862 6-methyl-N-(3-methylphenyl)-4-quinazolinamine

6-methyl-N-(3-methylphenyl)-4-quinazolinamine

Cat. No. B5852862
M. Wt: 249.31 g/mol
InChI Key: AHEHMDXRXAAMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(3-methylphenyl)-4-quinazolinamine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-methylphenyl)-4-quinazolinamine involves the inhibition of the EGFR tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-methyl-N-(3-methylphenyl)-4-quinazolinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-N-(3-methylphenyl)-4-quinazolinamine in lab experiments is its high potency as an EGFR inhibitor. This makes it an ideal compound for studying EGFR signaling pathways and their role in cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 6-methyl-N-(3-methylphenyl)-4-quinazolinamine. One direction is to investigate its potential applications in combination therapy with other cancer drugs. Another direction is to study its effects on other signaling pathways involved in cancer development. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for use in cancer treatment. Finally, research is needed to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-methyl-N-(3-methylphenyl)-4-quinazolinamine involves the reaction of 6-chloro-4-quinazolinamine with 3-methyl aniline in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

6-methyl-N-(3-methylphenyl)-4-quinazolinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. This compound is a potent inhibitor of the EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR signaling has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

6-methyl-N-(3-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-4-3-5-13(8-11)19-16-14-9-12(2)6-7-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEHMDXRXAAMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-methylphenyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.